molecular formula C13H18N2O B1522548 4-Benzyl-3,3-dimethylpiperazin-2-one CAS No. 29906-46-5

4-Benzyl-3,3-dimethylpiperazin-2-one

Cat. No.: B1522548
CAS No.: 29906-46-5
M. Wt: 218.29 g/mol
InChI Key: XERYXNGGIFSBII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyl-3,3-dimethylpiperazin-2-one is a useful research compound. Its molecular formula is C13H18N2O and its molecular weight is 218.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-benzyl-3,3-dimethylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-13(2)12(16)14-8-9-15(13)10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XERYXNGGIFSBII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1CC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 3,3-dimethylpiperazin-2-one (prepared according to procedure reported in WO200516900 A1, 6.0 g, 46.8 mmol) in N,N-dimethylformamide (10 ml) was added benzyl bromide (6.68 ml, 56.2 mmol) at 0° C., followed by addition of triethylamine (19.57 ml, 140 mmol). Reaction was stirred for 3 h at 0-25° C. The progress of reaction was monitored by TLC. After completion of reaction, the reaction mixture was diluted with ethyl acetate (100 ml) and water (100 ml). Aqueous layer was extracted with ethyl acetate (50 ml×6). The combined organic phase was washed with brine (50 mL) and dried over sodium sulphate and concentrated under reduced pressure till dryness. Crude compound was adsorbed on 100-200 mesh silica gel and purified by using flash column chromatography method using 5% methanol in dichloromethane as eluent. Title compound was eluted at 5% methanol in dichloromethane (6.2 g, 60.7%).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
6.68 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
19.57 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.